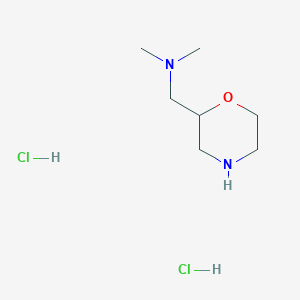

5-(Dodecyldithio)-2-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

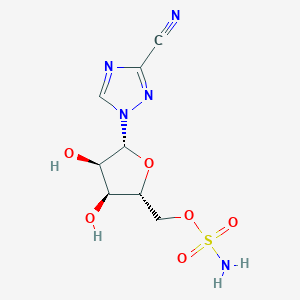

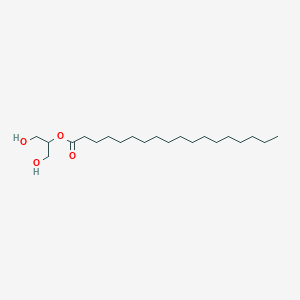

5-(Dodecyldithio)-2-nitrobenzoic acid (DDNB) is a nitroaromatic compound that has been widely used in biochemical research as a thiol-reactive reagent. DDNB is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. It is also known as Ellman's reagent, named after its discoverer, H. David Ellman.

Mecanismo De Acción

DDNB reacts specifically with thiol groups in proteins and peptides. The reaction involves the formation of a disulfide bond between the thiol group and the dodecyl group of DDNB. The reaction is facilitated by the nitro group, which acts as an electron-withdrawing group, making the thiol group more nucleophilic.

Efectos Bioquímicos Y Fisiológicos

DDNB has been shown to have no significant effects on cellular viability or metabolism at low concentrations. However, at high concentrations, it can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DDNB is a highly specific reagent for thiol groups, making it a valuable tool for studying thiol-containing molecules in complex mixtures such as biological samples. However, DDNB has limitations in terms of its sensitivity and selectivity. It can react with other nucleophiles such as amines and hydroxyl groups, leading to false positives. DDNB is also sensitive to pH and temperature, which can affect its reactivity.

Direcciones Futuras

1. Development of new thiol-reactive reagents with improved sensitivity and selectivity.

2. Investigation of the effects of DDNB on cellular signaling pathways and gene expression.

3. Development of new methods for quantifying thiol-containing molecules using DDNB.

4. Exploration of the potential therapeutic applications of DDNB in the treatment of diseases associated with oxidative stress.

5. Investigation of the mechanisms underlying the oxidative damage caused by DDNB at high concentrations.

Métodos De Síntesis

DDNB can be synthesized by the reaction of 5-chloro-2-nitrobenzoic acid with dodecanethiol in the presence of a base such as sodium hydroxide. The reaction results in the formation of a thioether linkage between the nitro group and the dodecyl group.

Aplicaciones Científicas De Investigación

DDNB is commonly used in biochemistry and molecular biology research to measure the concentration of thiol-containing molecules such as glutathione and cysteine. It is also used to study protein-protein interactions and enzyme kinetics. DDNB can react with thiol groups in proteins and peptides to form stable adducts, which can be quantified using UV-Vis spectrophotometry.

Propiedades

Número CAS |

114019-73-7 |

|---|---|

Nombre del producto |

5-(Dodecyldithio)-2-nitrobenzoic acid |

Fórmula molecular |

C19H29NO4S2 |

Peso molecular |

399.6 g/mol |

Nombre IUPAC |

5-(dodecyldisulfanyl)-2-nitrobenzoic acid |

InChI |

InChI=1S/C19H29NO4S2/c1-2-3-4-5-6-7-8-9-10-11-14-25-26-16-12-13-18(20(23)24)17(15-16)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22) |

Clave InChI |

LNGWGYPBWOQGGM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |

SMILES canónico |

CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |

Otros números CAS |

114019-73-7 |

Sinónimos |

5-dodecyldithio-2-nitrobenzoic acid C12-TNB dodecyldithio-5-(2-nitrobenzoic acid) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)

![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)